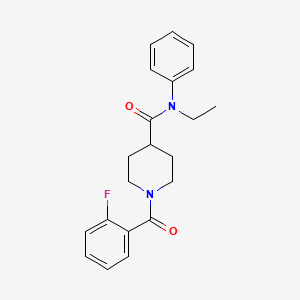

![molecular formula C21H22N4O3S B4631992 N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)

N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, including the use of acetyl chloride in dry benzene and cyclisation with hydrazine hydrate in ethanol, as demonstrated in the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives and other related compounds. These processes highlight the complexity and the precision required in synthesizing such intricate molecules (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques such as 1H NMR, IR, MS, and sometimes crystallography. These methods provide detailed insights into the structural aspects, demonstrating how substituents affect the compound's overall configuration and stability. For example, studies on the synthesis and molecular docking analysis of anticancer drugs reveal the importance of crystalline structure in determining the compound's interaction with biological targets (Sharma et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds can be influenced by their functional groups and molecular framework. For instance, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic compounds, demonstrating the compound's versatility in participating in various chemical reactions and forming heterocyclic structures (Lazareva et al., 2017).

Scientific Research Applications

Synthesis and Evaluation of Related Compounds

Chemical Synthesis and Biological Evaluation : A study presented the synthesis and antitumor activity evaluation of new benzothiazole derivatives, highlighting the importance of structural hybrids in pharmacological research. These compounds, which share a similar complex structure with the queried chemical, were tested for potential antitumor activity against human tumor cell lines, emphasizing the ongoing exploration of novel compounds for cancer therapy (Yurttaş et al., 2015).

Mechanism of Action Studies : The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides was investigated to understand their metabolism and mode of action. This research demonstrates the application of synthesized compounds in studying the metabolic pathways and actions of herbicides, which can relate to broader chemical applications in scientific research (Latli & Casida, 1995).

Catalytic Processes and Green Synthesis : The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide through catalytic hydrogenation showcases the development of environmentally friendly synthesis methods for chemical compounds. This study underscores the importance of sustainable practices in chemical synthesis and the potential for innovative catalysts to improve efficiency and reduce environmental impact (Zhang Qun-feng, 2008).

Applications in Understanding Biological Interactions

- Molecular Docking and Enzyme Inhibition : Research on triazole derivatives, including their synthesis and evaluation as enzyme inhibitors, contributes to our understanding of molecular interactions and the development of new therapeutics. The study of these compounds' inhibitory effects on enzymes and their molecular docking analyses provides insights into their potential therapeutic applications and the molecular basis of their activities (Riaz et al., 2020).

properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[5-(2-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-4-28-18-8-6-5-7-17(18)20-23-24-21(25(20)3)29-13-19(27)22-16-11-9-15(10-12-16)14(2)26/h5-12H,4,13H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFQPWXVBNELLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4631910.png)

![4-chloro-3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4631911.png)

![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4631919.png)

![3-[(3,5-dinitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4631943.png)

![ethyl [(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4631962.png)

![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)

![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)

![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)